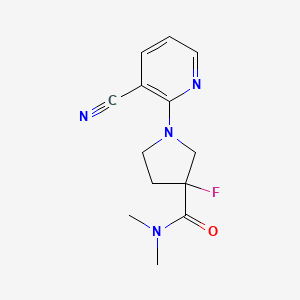

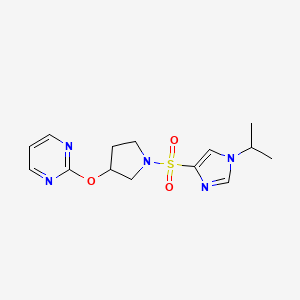

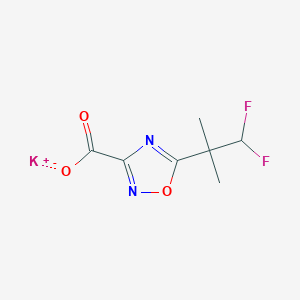

6-Ethylsulfonyl-5-methylpyridin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of amines like 6-Ethylsulfonyl-5-methylpyridin-3-amine can be achieved through several methods. These include the reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C8H12N2O2S. Unfortunately, detailed structural information such as bond lengths and angles could not be found in the available resources.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, amines in general can undergo a variety of reactions. These include reactions with acids to form ammonium salts, reactions with alkyl halides to form secondary and tertiary amines, and reactions with nitrous acid to form diazonium salts .Scientific Research Applications

Medicinal Chemistry

6-Ethylsulfonyl-5-methylpyridin-3-amine: is a compound that can be utilized in the synthesis of various pharmaceutical agents. Its structure allows for the creation of novel pyridine derivatives through Suzuki cross-coupling reactions . These derivatives have potential applications as chiral dopants for liquid crystals and may exhibit biological activities such as anti-thrombolytic and biofilm inhibition properties .

Agriculture

In the agricultural sector, this compound could serve as an intermediate in the synthesis of agrochemicals. Its sulfonyl and amine groups are functional handles that can be modified to produce compounds with potential herbicidal or pesticidal activities .

Material Science

The amine group in This compound makes it a candidate for the development of polymers, catalysts, sensors, and functional materials. Its incorporation into polymers could lead to materials with unique electronic, optical, and mechanical properties suitable for organic electronics and photovoltaics .

Environmental Science

This compound’s potential for environmental applications lies in its ability to participate in catalytic transformations. It could be involved in processes such as carbon capture, energy storage, and the synthesis of green chemicals, contributing to sustainable technologies .

Biochemistry

In biochemistry, This compound can be a valuable building block for synthesizing bioactive molecules. Its reactivity enables the construction of complex molecules that can serve as enzyme inhibitors, receptor ligands, or anticancer agents .

Pharmacology

The compound’s role in pharmacology could be significant, especially in the design of new therapeutic agents. It may be used to develop selective COX-2 inhibitors, which are important in reducing inflammation and pain without the gastrointestinal side effects associated with non-selective NSAIDs .

Chemical Engineering

In chemical engineering, This compound could be used in process optimization and the development of efficient synthetic strategies. Its role in the synthesis of novel compounds through palladium-catalyzed reactions is an example of its application in advanced manufacturing processes .

Analytical Chemistry

Finally, in analytical chemistry, this compound could be used as a standard or reference material in chromatographic analysis and mass spectrometry. Its well-defined structure allows for accurate identification and quantification of related substances in complex mixtures .

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, the compound might interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound might be involved in the synthesis of novel pyridine derivatives via suzuki cross-coupling reactions .

Result of Action

It’s known that the compound might be involved in the synthesis of novel pyridine derivatives .

Action Environment

It’s known that the success of suzuki–miyaura cross-coupling reactions, in which the compound might be involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

properties

IUPAC Name |

6-ethylsulfonyl-5-methylpyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-3-13(11,12)8-6(2)4-7(9)5-10-8/h4-5H,3,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGBVUUPADKDPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC=C(C=C1C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl acetate](/img/structure/B2357954.png)

![1H,2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]azepin-2-one](/img/structure/B2357962.png)

![5,6-Dimethyl-4-piperazinothieno[2,3-d]pyrimidine](/img/structure/B2357974.png)